5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

Description

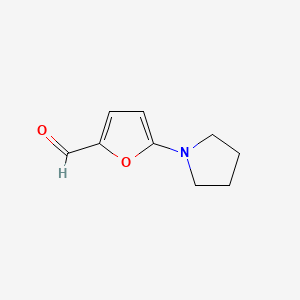

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-1-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLGFEAULCWLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355444 | |

| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84966-28-9 | |

| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyrrolidin-1-yl)furan-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde in Medicinal Chemistry

The furan scaffold is a cornerstone in the design of novel therapeutics, valued for its unique electronic properties and ability to engage in a variety of intermolecular interactions. Within this chemical space, this compound has emerged as a molecule of significant interest. Its structure, which combines a furan ring, a nucleophilic pyrrolidine moiety, and a reactive aldehyde group, makes it a versatile building block in the synthesis of complex molecules with potential pharmacological activity. The introduction of the pyrrolidine group at the 5-position of the furan ring can significantly modulate the molecule's polarity, basicity, and pharmacokinetic profile, making it an attractive synthon for the development of new drug candidates. This guide provides a comprehensive overview of the synthesis of this key intermediate, with a focus on the underlying chemical principles and a detailed, field-proven experimental protocol.

Synthetic Strategy: A Tale of Two Mechanisms

The synthesis of this compound from 5-bromo-2-furaldehyde and pyrrolidine can be approached through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed C-N Cross-Coupling, most notably the Buchwald-Hartwig amination.

1. Nucleophilic Aromatic Substitution (SNA r): A Possibility Under Forcing Conditions

In principle, the direct displacement of the bromide on the furan ring by pyrrolidine could occur via an SNA r mechanism. This pathway involves the nucleophilic attack of pyrrolidine on the carbon atom bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing aldehyde group at the 2-position of the furan ring is crucial for this pathway, as it helps to stabilize the negative charge of the intermediate through resonance. However, furan is an electron-rich heterocycle, which generally disfavors nucleophilic aromatic substitution. Consequently, forcing conditions such as high temperatures and the use of a strong base would likely be required to drive this reaction to completion, potentially leading to side reactions and lower yields.

2. Palladium-Catalyzed Buchwald-Hartwig Amination: The Method of Choice

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a more efficient and versatile alternative to traditional methods.[1][2] This palladium-catalyzed cross-coupling reaction provides a milder and more general route to arylamines, including those derived from electron-rich heteroaromatics like furan.[3] The catalytic cycle, a cornerstone of modern organometallic chemistry, is a testament to the intricate dance of oxidative addition, ligand exchange, and reductive elimination.

The catalytic cycle (illustrated below) typically begins with the oxidative addition of the aryl halide (5-bromo-2-furaldehyde) to a low-valent palladium(0) complex, which is generated in situ. This is followed by the coordination of the amine (pyrrolidine) to the resulting palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The final and crucial step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, thus completing the cycle. The choice of the phosphine ligand is critical, as its steric bulk and electron-donating properties significantly influence the efficiency of both the oxidative addition and reductive elimination steps.

Visualizing the Catalytic Cycle: The Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details a robust and reproducible method for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination.

Reagents and Materials

| Reagent/Material | Chemical Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |

| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 174.98 | 82-85[4] | 112/16 mmHg[4] | ~1.7 | Harmful if swallowed, causes skin and eye irritation.[5] |

| Pyrrolidine | C₄H₉N | 71.12 | -63 | 87-88 | 0.866 | Flammable, corrosive, harmful if swallowed or inhaled. |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 205 (dec.) | - | 1.19 | Irritant, sensitizer. |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 226-230 | - | - | Irritant. |

| Sodium tert-butoxide | NaOtBu | 96.10 | 256-258 (dec.) | - | - | Flammable solid, causes severe skin burns and eye damage. |

| Toluene | C₇H₈ | 92.14 | -95 | 110.6 | 0.867 | Flammable, harmful if inhaled, skin and eye irritant. |

Reaction Workflow

Caption: A streamlined workflow for the synthesis and purification of this compound.

Detailed Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature. Then, add sodium tert-butoxide (1.4 eq.) followed by the dropwise addition of pyrrolidine (1.2 eq.) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the aldehyde proton (~9.3 ppm), doublets for the furan protons, and multiplets for the pyrrolidine protons.

-

¹³C NMR (100 MHz, CDCl₃): Characteristic signals for the aldehyde carbonyl carbon (~175 ppm), furan carbons, and pyrrolidine carbons are expected.

-

Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

-

Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

Conclusion: A Gateway to Novel Chemical Entities

The palladium-catalyzed Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. This in-depth guide has provided the theoretical underpinnings and a practical, step-by-step protocol for its preparation. The successful synthesis of this versatile building block opens the door for further chemical exploration and the development of novel molecules with potential applications in drug discovery and materials science. As with any chemical synthesis, careful attention to reaction conditions and safety protocols is paramount for achieving optimal results.

References

-

iChemical. (n.d.). 5-Bromo-2-furaldehyde, CAS No. 1899-24-7. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

-

PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2009). The palladium-catalyzed N-arylation of amines and amides. In The P-H Bond and Its Reactivity (pp. 133-164). Springer, Berlin, Heidelberg. [Link]

Sources

- 1. Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. rsc.org [rsc.org]

- 5. Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: Physicochemical Properties and Drug Discovery Potential

Introduction

The confluence of heterocyclic chemistry and medicinal research has consistently yielded compounds of profound therapeutic relevance. Within this landscape, the pyrrolidine and furan moieties stand out as privileged scaffolds, integral to the architecture of numerous biologically active molecules.[1][2] This technical guide provides a comprehensive examination of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a molecule that synergistically combines these two key heterocycles. The presence of the electron-donating pyrrolidine ring and the versatile aldehyde functionality on the furan core bestows this compound with a unique electronic and chemical profile, making it a compelling subject for investigation in drug discovery and materials science.[3]

This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties of this compound. We will explore its structural attributes, spectroscopic signature, and key descriptors that govern its behavior in biological and chemical systems. Furthermore, this guide will provide detailed, field-proven experimental protocols for the determination of its critical physicochemical parameters, underscoring the causality behind experimental choices and ensuring self-validating systems.

Molecular Structure and Core Physicochemical Properties

This compound possesses a molecular architecture primed for diverse chemical interactions. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is known to enhance the three-dimensional character of molecules, allowing for a more thorough exploration of pharmacophore space.[4] The furan ring, an aromatic heterocycle containing oxygen, serves as a versatile linker and can engage in various non-covalent interactions.[1] The aldehyde group is a key functional handle, enabling a wide array of chemical transformations for the synthesis of more complex derivatives.

Below is a summary of the known and predicted physicochemical properties of this compound. It is important to note that while some data is available from chemical suppliers, comprehensive, experimentally validated data in peer-reviewed literature is limited.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [5] |

| Molecular Weight | 165.19 g/mol | [5] |

| CAS Number | 84966-28-9 | [5] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 315.3°C at 760 mmHg (predicted) | iChemical |

| Density | 1.193 g/cm³ (predicted) | iChemical |

| Flash Point | 144.5°C (predicted) | iChemical |

| Vapor Pressure | 0.000442 mmHg at 25°C (predicted) | iChemical |

Note: The lack of experimentally determined melting and boiling points in readily available literature highlights an opportunity for further fundamental characterization of this compound.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a complete experimental spectrum for this compound is not publicly available, we can predict the expected spectral features based on the analysis of its constituent functional groups and related structures.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the pyrrolidine ring, and the aldehyde proton. The furan protons will appear in the aromatic region, with their chemical shifts influenced by the electron-donating pyrrolidine substituent. The aldehyde proton will be a singlet in the downfield region (typically δ 9-10 ppm). The pyrrolidine protons will appear in the aliphatic region, likely as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the aldehyde (downfield), the carbons of the furan ring (in the aromatic region), and the carbons of the pyrrolidine ring (in the aliphatic region).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands indicative of its functional groups. A strong carbonyl (C=O) stretching vibration from the aldehyde is expected around 1660-1700 cm⁻¹.[9] C-H stretching vibrations for the aromatic furan ring will be observed above 3000 cm⁻¹, while those for the aliphatic pyrrolidine ring will appear below 3000 cm⁻¹.[9] C-N stretching from the pyrrolidine and C-O-C stretching from the furan ring will also be present in the fingerprint region.[9]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or fragmentation of the pyrrolidine ring.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, often involving the reaction of a 5-halofuran-2-carbaldehyde with pyrrolidine. Palladium-catalyzed cross-coupling reactions are a common method for the synthesis of 5-aryl or 5-amino substituted furan-2-carbaldehydes.[10][11]

The reactivity of this molecule is dominated by the aldehyde functional group, which can undergo a variety of transformations including:

-

Oxidation: to form the corresponding carboxylic acid.

-

Reduction: to yield the primary alcohol.

-

Nucleophilic addition: reactions with Grignard reagents, organolithium compounds, or cyanides.

-

Condensation reactions: such as the Wittig reaction or aldol condensation to form larger, more complex structures.[12]

The electron-rich nature of the furan ring, enhanced by the pyrrolidinyl substituent, also makes it susceptible to electrophilic substitution reactions, although the aldehyde group is deactivating.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and ensure data integrity, the following section provides detailed, step-by-step protocols for determining key physicochemical properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter in drug development, indicating the lipophilicity of a compound and its potential for membrane permeability.

Protocol: Shake-Flask Method for LogP Determination

1. Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, at equilibrium.

2. Materials:

- This compound

- n-Octanol (pre-saturated with water)

- Water (pre-saturated with n-octanol)

- Separatory funnel

- Vortex mixer

- Centrifuge

- UV-Vis Spectrophotometer or HPLC system for concentration analysis

3. Procedure:

- Prepare a stock solution of the compound in either water-saturated n-octanol or n-octanol-saturated water.

- Add equal volumes of the water-saturated n-octanol and n-octanol-saturated water to a separatory funnel.

- Add a known amount of the stock solution to the separatory funnel.

- Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.

- Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

- Carefully collect samples from both the aqueous and n-octanol layers.

- Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

- The LogP is the logarithm (base 10) of the partition coefficient.

4. Causality: The pre-saturation of the solvents is crucial to prevent volume changes during the experiment, which would affect the concentration measurements. The choice of analytical technique depends on the compound's properties (e.g., chromophore for UV-Vis) and the required sensitivity.

Diagram: Workflow for LogP Determination

Caption: Workflow for the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its solubility, absorption, and receptor interactions.

Protocol: Potentiometric Titration for pKa Determination

1. Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

2. Materials:

- This compound

- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

- Deionized water

- pH meter with a calibrated electrode

- Burette

- Stir plate and stir bar

3. Procedure:

- Dissolve a precisely weighed amount of the compound in a known volume of deionized water.

- Place the solution in a beaker on a stir plate and immerse the pH electrode.

- Begin stirring the solution gently.

- Record the initial pH of the solution.

- Add the titrant (HCl or NaOH, depending on the expected nature of the compound) in small, precise increments from the burette.

- After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

- Continue the titration well past the equivalence point.

- Plot the pH versus the volume of titrant added.

- The pKa can be determined from the pH at the half-equivalence point.

4. Causality: The use of a calibrated pH meter is essential for accurate measurements. The slow, incremental addition of the titrant ensures that the system reaches equilibrium before each pH reading, which is critical for an accurate titration curve.

Diagram: Workflow for pKa Determination

Caption: Workflow for the experimental determination of the acid dissociation constant (pKa) using potentiometric titration.

Potential in Drug Discovery and Development

The structural amalgamation of the furan and pyrrolidine rings in this compound suggests significant potential in medicinal chemistry. Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The pyrrolidine scaffold is a common feature in many FDA-approved drugs and is often associated with potent and selective biological activity.[4]

The aldehyde functionality serves as a versatile synthetic handle for the creation of a diverse library of derivatives, which can be screened for various biological activities. For example, reductive amination of the aldehyde can lead to a variety of amine derivatives, while condensation reactions can be used to build more complex heterocyclic systems.[12] The potential antioxidant and neuroprotective effects of related compounds further underscore the therapeutic promise of this molecular scaffold.

Conclusion

This compound is a molecule of considerable interest, possessing a unique combination of structural features that make it a valuable building block in organic synthesis and a promising scaffold for drug discovery. While a comprehensive experimental characterization of its physicochemical properties is still needed, this guide has provided a thorough overview of its known and predicted attributes, along with robust protocols for further investigation. The insights and methodologies presented herein are intended to empower researchers to unlock the full potential of this intriguing compound and its derivatives in the ongoing quest for novel therapeutic agents.

References

-

Pharmacological activity of furan derivatives. (URL: [Link])

-

depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... - ResearchGate. (URL: [Link])

-

Assigned ¹H- and ¹³C-NMR spectra of the received product 1. - ResearchGate. (URL: [Link])

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - NIH. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 - PubChem. (URL: [Link])

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (URL: [Link])

-

5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed. (URL: [Link])

-

5-(Pyridin-2-ylthio)furan-2-carbaldehyde - High purity | EN - Georganics. (URL: [Link])

-

Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. (URL: [Link])

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. (URL: [Link])

-

Showing metabocard for 2-Furancarboxaldehyde (HMDB0032914) - Human Metabolome Database. (URL: [Link])

-

Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed. (URL: [Link])

-

5-(furan-2-yl)-1H-pyrrole-2-carbaldehyde - PubChem. (URL: [Link])

-

IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. - ResearchGate. (URL: [Link])

-

2-Furancarboxaldehyde, 5-methyl- - the NIST WebBook. (URL: [Link])

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (URL: [Link])

-

5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde - PubChem. (URL: [Link])

-

Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K - ResearchGate. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (URL: [Link])

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. biojournals.us [biojournals.us]

- 3. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde | C11H10O3 | CID 605272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:84966-28-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 6. 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Buy 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde [smolecule.com]

An In-depth Technical Guide to 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

The furan ring system is a cornerstone in medicinal chemistry, prized for its presence in a myriad of bioactive natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a privileged scaffold in the design of novel therapeutic agents. Within this chemical space, 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, identified by its CAS number 84966-28-9 , emerges as a compound of significant interest.[2] This molecule uniquely combines the furan core with a pyrrolidine moiety and a reactive carbaldehyde group, offering a trifecta of opportunities for synthetic elaboration and interaction with biological targets. This guide provides a comprehensive technical overview of its synthesis, physicochemical and spectroscopic properties, and its potential applications in the landscape of modern drug discovery.

Physicochemical Properties and Structural Attributes

Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84966-28-9 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Boiling Point | 315.3°C at 760 mmHg | [3] |

| Density | 1.193 g/cm³ | [3] |

| Flash Point | 144.5°C | [3] |

| Vapor Pressure | 0.000442 mmHg at 25°C | [3] |

The structure of this compound features an electron-donating pyrrolidine ring at the 5-position of the furan, which influences the electron density of the aromatic system and the reactivity of the aldehyde group. This substitution pattern is crucial for its chemical behavior and biological activity.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAᵣ) on a readily available starting material, 5-bromofuran-2-carbaldehyde. This method is analogous to the synthesis of other N,N-disubstituted 5-aminothiophene-2-carboxaldehydes.[4]

The reaction mechanism proceeds via an addition-elimination pathway. The electron-withdrawing nature of the aldehyde group activates the furan ring towards nucleophilic attack, particularly at the 5-position.[5] The lone pair of electrons on the nitrogen atom of pyrrolidine acts as the nucleophile, attacking the carbon atom bearing the bromine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the bromide ion restores the aromaticity of the furan ring, yielding the desired product.

Caption: Proposed synthetic workflow via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for similar compounds.

Materials:

-

5-Bromofuran-2-carbaldehyde

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base

-

Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization: A Guide to Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the pyrrolidine protons, and the aldehyde proton.

-

Aldehyde Proton: A singlet in the downfield region, typically around δ 9.0-9.5 ppm.

-

Furan Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at the 3 and 4 positions of the furan ring, with a small coupling constant (J ≈ 3-4 Hz).

-

Pyrrolidine Protons: Two multiplets in the upfield region (δ 1.5-4.0 ppm), corresponding to the two sets of methylene protons of the pyrrolidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the highly deshielded region, typically around δ 175-185 ppm.

-

Furan Carbons: Four signals in the aromatic region (δ 100-160 ppm), corresponding to the four carbon atoms of the furan ring. The carbon attached to the nitrogen will be significantly shifted downfield.

-

Pyrrolidine Carbons: Two signals in the aliphatic region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.

-

C-O-C Stretch (Furan): An absorption band around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 165. Fragmentation patterns would likely involve the loss of the aldehyde group or fragmentation of the pyrrolidine ring.

Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential as a versatile scaffold for the development of novel therapeutic agents. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][8][9]

Antimicrobial Potential

The furan nucleus is a key component of several established antimicrobial agents, such as nitrofurantoin.[1] The aldehyde group in this compound can be readily converted into various derivatives, such as Schiff bases, hydrazones, and chalcones, which have been shown to possess significant antibacterial and antifungal properties.[10][11] The pyrrolidine moiety can also contribute to the overall biological activity profile and can be modified to optimize potency and selectivity.

Anticancer Applications

Numerous studies have demonstrated the cytotoxic activity of furan-containing compounds against various cancer cell lines.[12][13][14][15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The aldehyde functionality of this compound serves as a handle for the synthesis of more complex molecules that can target specific pathways involved in cancer progression. For instance, furan-based compounds have been shown to modulate signaling pathways such as PI3K/Akt and Wnt/β-catenin.[16]

Caption: Potential drug discovery pathways originating from the core scaffold.

Conclusion and Future Perspectives

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the reactive nature of its functional groups, provides a platform for the generation of diverse chemical libraries. The established biological activities of the furan scaffold, coupled with the potential for fine-tuning through derivatization, underscore the value of this compound in the quest for novel therapeutic agents. Further investigation into the biological activities of this specific molecule and its derivatives is warranted and holds the potential to uncover new leads in areas such as oncology and infectious diseases.

References

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]

-

Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

-

This compound, CAS No. 84966-28-9. iChemical. [Link]

-

Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

2-Furancarboxaldehyde, 5-amino-. PubChem. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

-

5-(Piperidin-1-yl)furan-2-carbaldehyde. PubChem. [Link]

-

Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. ResearchGate. [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

N,N-disubstituted 5-aminothiophene-2-carboxaldehydes by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. The Royal Society of Chemistry. [Link]

Sources

- 1. biojournals.us [biojournals.us]

- 2. This compound - CAS:84966-28-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound, CAS No. 84966-28-9 - iChemical [ichemical.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 12. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

molecular structure of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

An In-Depth Technical Guide to the Molecular Structure of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

Introduction

The furan scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds and natural products.[1] Its unique electronic properties and ability to serve as a versatile synthetic intermediate have established it as a cornerstone in medicinal chemistry and materials science. Within this class, this compound represents a key building block, featuring an electron-donating amino substituent and an electron-withdrawing aldehyde group. This substitution pattern creates a highly polarized and reactive molecule, making it a valuable precursor for the synthesis of more complex heterocyclic systems.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic signature of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies for its synthesis and characterization. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound that is identified by the CAS Number 84966-28-9.[2] Its core structure consists of a five-membered furan ring, substituted at the C2 position with a formyl (carbaldehyde) group and at the C5 position with a pyrrolidine ring linked via its nitrogen atom.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 84966-28-9 | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Canonical SMILES | C1CCN(CC1)C2=CC=C(O2)C=O | N/A |

Physicochemical Data

The following properties are based on available data and computational predictions, providing a baseline for experimental handling and reaction planning.

| Property | Value | Source |

| Density | 1.193 g/cm³ | [3] |

| Boiling Point | 315.3°C at 760 mmHg | [3] |

| Flash Point | 144.5°C | [3] |

| Vapor Pressure | 0.000442 mmHg at 25°C | [3] |

| Storage | Sealed in dry, Room Temperature | [2] |

Molecular Structure Visualization

Synthesis and Characterization Workflow

The synthesis of 5-substituted furan-2-carbaldehydes is a well-established field. For the target molecule, a nucleophilic aromatic substitution (SNA) reaction is the most logical and efficient approach. This involves reacting a 5-halofuran-2-carbaldehyde (e.g., 5-bromo- or 5-chloro-2-furaldehyde) with pyrrolidine. The electron-withdrawing aldehyde group activates the C5 position towards nucleophilic attack, facilitating the displacement of the halide.

General Workflow Diagram

Experimental Protocol: Synthesis

This protocol describes a representative synthesis based on established methodologies for analogous compounds. It is designed as a self-validating system where successful execution relies on standard organic chemistry techniques and purification is monitored by thin-layer chromatography (TLC).

Materials:

-

5-Bromo-2-furaldehyde

-

Pyrrolidine (2.5 equivalents)

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-furaldehyde (1.0 eq) and potassium carbonate (3.0 eq).

-

Add anhydrous acetonitrile to create a stirrable suspension.

-

Nucleophilic Addition: Add pyrrolidine (2.5 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

-

Quenching & Extraction: After completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure. Partition the residue between ethyl acetate and water.

-

Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic data for the title compound, derived from the analysis of furan, furan-2-carbaldehyde, and other substituted furans.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule.[5]

Expected ¹H NMR Data (400 MHz, CDCl₃): The electron-donating pyrrolidine group at C5 will shield the furan protons, shifting them upfield relative to unsubstituted furan-2-carbaldehyde, while the aldehyde group at C2 will deshield them.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.2 - 9.4 | s | N/A | Characteristic aldehyde proton in a conjugated system. |

| Furan H-3 | 7.0 - 7.2 | d | ~3.5 - 4.0 | Adjacent to the electron-withdrawing aldehyde group. |

| Furan H-4 | 6.1 - 6.3 | d | ~3.5 - 4.0 | Adjacent to the electron-donating pyrrolidine group. |

| Pyrrolidine-H (α-CH₂) | 3.3 - 3.5 | t | ~6.5 | Protons alpha to the nitrogen, deshielded by attachment to the ring. |

| Pyrrolidine-H (β-CH₂) | 1.9 - 2.1 | p | ~6.5 | Protons beta to the nitrogen, more shielded. |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C=O | 175 - 178 | Characteristic aldehyde carbonyl carbon. |

| Furan C5 | 160 - 165 | Attached to the electron-donating nitrogen atom. |

| Furan C2 | 153 - 156 | Attached to the electron-withdrawing aldehyde group. |

| Furan C3 | 122 - 125 | Carbon adjacent to the aldehyde-bearing carbon. |

| Furan C4 | 105 - 108 | Carbon adjacent to the nitrogen-bearing carbon, highly shielded. |

| Pyrrolidine C (α-CH₂) | 48 - 52 | Carbons alpha to the nitrogen. |

| Pyrrolidine C (β-CH₂) | 24 - 27 | Carbons beta to the nitrogen. |

Standard Protocol: NMR Spectroscopy [4][5]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[4]

-

Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.[4]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz), using the residual solvent peak for calibration.

-

Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in a molecule by their characteristic vibrational frequencies.[5]

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | ~2850 and ~2750 | Medium (often two bands) |

| C-H (furan ring) | ~3100 - 3150 | Medium |

| C-H (pyrrolidine) | ~2850 - 2980 | Strong |

| C=O (conjugated aldehyde) | ~1660 - 1680 | Strong |

| C=C (furan ring) | ~1500 - 1600 | Medium-Strong |

| C-O-C (furan ring) | ~1000 - 1150 | Strong |

| C-N Stretch | ~1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 165, corresponding to the molecular weight of the compound.[2]

-

Key Fragments:

-

m/z = 164: Loss of an aldehydic hydrogen ([M-H]⁺).

-

m/z = 136: Loss of the formyl group ([M-CHO]⁺).

-

Further fragmentation of the pyrrolidine and furan rings.

-

Conclusion

This compound is a valuable and versatile chemical building block. Its molecular structure, characterized by a polarized furan ring system, imparts a rich and predictable chemical reactivity. This guide has provided a comprehensive technical overview of its identity, physicochemical properties, a plausible synthetic route, and its expected spectroscopic signature. By understanding these core attributes, researchers and drug development professionals can effectively utilize this compound as a precursor for the synthesis of novel and potentially bioactive molecules. The detailed protocols and predicted data serve as a robust foundation for future experimental work in this promising area of heterocyclic chemistry.

References

- BenchChem. (n.d.). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.

- BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives.

- iChemical. (n.d.). This compound, CAS No. 84966-28-9.

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- PubChem. (n.d.). 5-(Piperidin-1-yl)furan-2-carbaldehyde.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:84966-28-9.

- ElectronicsAndBooks. (n.d.). Detection and Structural Analysis of Furans by Proton Magnetic Resonance.

- Matiichuk, Y., Horak, Y., et al. (2020). 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Russian Journal of Organic Chemistry.

- BLDpharm. (n.d.). 84966-28-9|this compound.

- BenchChem. (n.d.). An In-depth Technical Guide to 5-Propylfuran-2-carbaldehyde Derivatives and Analogs for Drug Discovery Professionals.

- BenchChem. (n.d.). 5-Propylfuran-2-carbaldehyde: A Versatile Precursor for Pharmaceutical Synthesis.

- Hassan, A.S. et al. (n.d.). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - CAS:84966-28-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound, CAS No. 84966-28-9 - iChemical [ichemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the IUPAC Nomenclature and Properties of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

Abstract: This document provides a comprehensive analysis of the chemical compound 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, with a primary focus on the systematic determination of its International Union of Pure and Applied Chemistry (IUPAC) name. We will deconstruct the nomenclature step-by-step, grounding the rationale in established IUPAC rules for heterocyclic and substituted compounds. Beyond nomenclature, this guide presents key physicochemical properties, a conceptual synthetic workflow, and a discussion of the molecule's chemical reactivity, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and drug development.

Part 1: Systematic IUPAC Name Determination

The name this compound is derived through a systematic application of IUPAC nomenclature rules, which prioritize the principal functional group and the parent heterocyclic system. The process can be broken down into five logical steps.

Step 1: Identification of the Parent Heterocycle

The core structure of the molecule is a five-membered aromatic ring containing one oxygen atom. This heterocyclic system is known by its retained IUPAC preferred name, furan [1][2][3]. The numbering of the furan ring begins at the heteroatom (oxygen), which is assigned position 1, and proceeds sequentially around the ring.

Step 2: Identification and Naming of the Principal Functional Group

The molecule contains an aldehyde group (–CHO) directly attached to the furan ring. According to IUPAC rules, when an aldehyde group is attached to a cyclic system, the suffix -carbaldehyde is appended to the name of the ring system[4][5][6][7]. This group is the principal functional group due to its higher priority in nomenclature compared to the amine substituent.

Step 3: Numbering the Parent Ring System

The numbering of the furan ring is established to give the principal functional group the lowest possible locant (position number). Starting from the oxygen as position 1, the aldehyde group receives the locant 2 . Therefore, the base name of the structure is furan-2-carbaldehyde [8][9].

Step 4: Identification and Naming of the Substituent

A second substituent is attached to the furan ring. This substituent is a saturated five-membered ring containing one nitrogen atom, known as pyrrolidine [10][11][12]. When a cyclic structure acts as a substituent, its name is modified with the suffix "-yl". Thus, the substituent is named pyrrolidinyl .

The connection point from the pyrrolidine ring to the furan ring is through the nitrogen atom. The pyrrolidine ring is numbered starting from the heteroatom (N = 1). Therefore, to be precise, the substituent is named pyrrolidin-1-yl .

Step 5: Assembling the Full IUPAC Name

The final step involves assigning a locant to the pyrrolidin-1-yl substituent on the furan-2-carbaldehyde parent structure. Following the established numbering of the furan ring, the pyrrolidin-1-yl group is located at position 5 .

By combining the substituent with its locant as a prefix to the parent name, we arrive at the complete and unambiguous IUPAC name: This compound .

Part 2: Molecular Structure and Physicochemical Properties

The established IUPAC name corresponds to a precise molecular architecture, which dictates its physical and chemical properties.

Molecular Structure and Numbering

The following diagram illustrates the structure of this compound, including the IUPAC numbering scheme for both heterocyclic rings.

Caption: Structure and IUPAC numbering of this compound.

Physicochemical Data

The following table summarizes key properties of the compound, compiled from chemical supplier and database information.

| Property | Value | Source |

| CAS Number | 84966-28-9 | [13][14] |

| Molecular Formula | C₉H₁₁NO₂ | [14] |

| Molecular Weight | 165.19 g/mol | [14] |

| Boiling Point | 315.3°C at 760 mmHg | [13] |

| Density | 1.193 g/cm³ | [13] |

| Flash Point | 144.5°C | [13] |

| Vapor Pressure | 0.000442 mmHg at 25°C | [13] |

Part 3: Synthesis and Reactivity Insights

As a substituted furan, this molecule is a valuable building block in organic synthesis. Its preparation and subsequent reactions are governed by the electronic properties of its constituent parts.

Conceptual Synthetic Workflow

A common and effective method for synthesizing substituted furancarbaldehydes involves a two-step process: formylation of a furan derivative or introduction of the substituent onto a pre-existing furfural scaffold. A plausible route starts from 5-bromofuran-2-carbaldehyde, which is commercially available.

Protocol: Synthesis via Buchwald-Hartwig Amination

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromofuran-2-carbaldehyde (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos (0.02-0.10 eq).

-

Reagent Addition: Add a non-polar aprotic solvent such as toluene or dioxane. Subsequently, add pyrrolidine (1.1-1.5 eq) and a strong base, typically sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).

-

Reaction Execution: Heat the mixture to 80-110°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified using column chromatography to yield the final product.

The causality for this choice of reaction lies in the high efficiency and functional group tolerance of the Buchwald-Hartwig cross-coupling, which is a cornerstone of modern C-N bond formation.

Caption: Conceptual workflow for the synthesis of the target compound.

Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its functional groups:

-

The Furan Ring System: The pyrrolidine group is a strong electron-donating group due to the lone pair on the nitrogen atom. This increases the electron density of the furan ring, making it more susceptible to electrophilic attack than furan itself, but also potentially less stable to strongly acidic conditions.

-

The Aldehyde Group: The carbaldehyde group is electrophilic and will undergo typical aldehyde reactions, such as nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and oxidation to a carboxylic acid or reduction to an alcohol.

-

The Pyrrolidine Substituent: The nitrogen atom remains basic and can be protonated or participate in further reactions, although its lone pair is partially delocalized into the aromatic furan ring.

This electronic profile makes the molecule a versatile intermediate. For instance, the aldehyde can be used to build larger, more complex structures, making it a valuable precursor for creating libraries of compounds for drug discovery screening[15].

Conclusion

The IUPAC name This compound is a precise descriptor of its molecular structure, derived from a clear set of nomenclature rules. Understanding this systematic naming is fundamental for unambiguous scientific communication. The compound's architecture, featuring both an electron-rich aromatic system and a reactive aldehyde, establishes it as a useful synthetic intermediate with potential applications in the development of novel chemical entities for pharmaceutical and materials science research.

References

-

Rule C-304 Cyclic Aldehydes. (n.d.). ACD/Labs. Retrieved from [Link]

-

This compound, CAS No. 84966-28-9. (n.d.). iChemical. Retrieved from [Link]

- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

IUPAC system and IUPAC rules of naming aldehydes & ketones. (n.d.). CHEM-GUIDE. Retrieved from [Link]

- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-6). Royal Society of Chemistry.

- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-5). Royal Society of Chemistry.

-

Furan. (n.d.). In Wikipedia. Retrieved from [Link]

-

Naming Aldehydes and Ketones. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. Retrieved from [Link]

-

Naming Aldehydes and Ketones. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Nomenclature of Aldehydes & Ketones. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

- Furan: Structure, Preparation, Chemical Properties, and Uses. (n.d.). Pharmaxchange.info.

-

What are the IUPAC names of pyrrole, furan and pyridine? (2017, November 6). Quora. Retrieved from [Link]

-

Furan (CID 8029). (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

5-(furan-2-yl)-1H-pyrrole-2-carbaldehyde (CID 57465360). (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

5-(Piperidin-1-yl)furan-2-carbaldehyde (CID 601613). (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

5-(Pyridin-2-ylthio)furan-2-carbaldehyde. (n.d.). Georganics. Retrieved from [Link]

-

Pyrrolidine (CID 31268). (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrrolidine. (n.d.). Exposome-Explorer, IARC. Retrieved from [Link]

-

Pyrrolidine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pitsch, N., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1633. MDPI. Retrieved from [Link]

-

Pitsch, N., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Retrieved from [Link]

-

2-furancarboxaldehyde (YMDB01459). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

-

furan-2-carbaldehyde. (n.d.). Stenutz. Retrieved from [Link]

Sources

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]

- 6. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ymdb.ca [ymdb.ca]

- 9. furan-2-carbaldehyde [stenutz.eu]

- 10. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Exposome-Explorer - Pyrrolidine (Compound) [exposome-explorer.iarc.fr]

- 12. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 13. This compound, CAS No. 84966-28-9 - iChemical [ichemical.com]

- 14. This compound - CAS:84966-28-9 - Sunway Pharm Ltd [3wpharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data in public literature, this document synthesizes information from analogous structures and established chemical principles to present a robust predictive model of its spectroscopic characteristics, a viable synthetic pathway, and essential safety considerations. This approach is designed to empower researchers in their synthetic planning and analytical characterization endeavors involving this and related molecular scaffolds.

Molecular Structure and Predicted Physicochemical Properties

This compound incorporates a furan ring substituted with an electron-donating pyrrolidine group at the 5-position and an electron-withdrawing aldehyde group at the 2-position. This substitution pattern significantly influences the electronic distribution within the furan ring and dictates its chemical reactivity and spectroscopic properties.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₉H₁₁NO₂ | Calculation |

| Molecular Weight | 165.19 g/mol | Calculation[1] |

| Appearance | Expected to be a yellow to brown solid or oil | Analogy to similar compounds |

| Boiling Point | ~315.3 °C at 760 mmHg (Predicted) | Prediction from chemical structure |

| Flash Point | ~144.5 °C (Predicted) | Prediction from chemical structure |

Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution

A highly plausible and efficient route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is well-documented for the substitution of leaving groups on electron-deficient aromatic and heteroaromatic rings.[2][3] The electron-withdrawing nature of the aldehyde group at the 2-position of the furan ring facilitates nucleophilic attack at the 5-position.

A suitable starting material would be 5-nitrofuran-2-carbaldehyde or a 5-halofuran-2-carbaldehyde (e.g., 5-chlorofuran-2-carbaldehyde). The reaction proceeds via the addition of pyrrolidine, acting as the nucleophile, to the furan ring, followed by the elimination of the leaving group (nitrite or halide).

Sources

- 1. Aldehyde Products and Database - iChemical [ichemical.com]

- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study | Semantic Scholar [semanticscholar.org]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

Abstract

5-(Pyrrolidin-1-yl)furan-2-carbaldehyde is a disubstituted furan derivative featuring both a potent electron-donating group (pyrrolidine) and a strong electron-withdrawing group (carbaldehyde). This unique electronic arrangement creates a highly polarized π-system, making it a valuable scaffold in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing the theoretical basis for the expected chemical shifts, multiplicities, and coupling constants. It further outlines a robust experimental protocol for acquiring high-quality spectral data and offers insights into potential analytical challenges.

Molecular Structure and the Influence of Electronic Effects

A thorough understanding of the molecule's structure is paramount to interpreting its NMR spectrum. The molecule consists of a central furan ring substituted at the C2 and C5 positions. The interplay between the substituents dictates the electron density distribution across the ring and, consequently, the chemical environment of each proton.

Structural Framework

The key to predicting the ¹H NMR spectrum lies in identifying the distinct proton environments within the molecule. For clarity, the protons are systematically numbered as shown below.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent electronic effects govern chemical shifts in aromatic and heteroaromatic systems. The predictable downfield singlet of the aldehyde proton, the characteristic pair of doublets for the furan protons with their small coupling constant, and the two distinct multiplets for the pyrrolidine protons provide a unique spectral fingerprint. By following a rigorous experimental protocol, researchers can use ¹H NMR not only to unequivocally confirm the identity of this molecule but also to assess its purity with high confidence, making it an indispensable tool in the pipeline of drug discovery and chemical synthesis.

References

-

Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1064. Available at: [Link]

-

Gogoll, A., & Grigg, R. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Available at: [Link]

-

FooDB. (2010). Compound: Fur-2-aldehyde (FDB004219). Available at: [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines. Air Force Materials Lab, Wright-Patterson AFB, Ohio. Available at: [Link]

-

UCL Chemistry. (n.d.). Chemical shifts. University College London. Available at: [Link]

-

Mäkelä, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

UCL Chemistry. (n.d.). Chemical shifts. Available at: [Link]

-

Reddit. (2024). Vicinal coupling in Furan/Pyrrole so low? r/chemistry. Available at: [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. Available at: [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Available at: [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. Available at: [Link]

-

JoVE. (2025). NMR Spectroscopy Of Amines. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. Available at: [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Available at: [Link]

The Foundational Principles: Understanding the 13C Spectrum of Furan

An In-Depth Technical Guide to the 13C NMR Analysis of Furan Derivatives

This guide provides a comprehensive exploration of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a pivotal tool for the structural elucidation of furan derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond rudimentary data interpretation to offer field-proven insights into the causality behind experimental choices, ensuring robust and reliable analysis.

The furan ring, a five-membered aromatic heterocycle, presents a unique electronic environment that is exquisitely sensitive to structural modifications. 13C NMR spectroscopy is arguably the most powerful technique for directly probing the carbon skeleton of these molecules.

Chemical Shifts: The Signature of the Furan Core

The unsubstituted furan molecule displays two distinct signals in its 13C NMR spectrum, corresponding to the two unique carbon environments. The carbons adjacent to the oxygen heteroatom (C2 and C5) are termed alpha-carbons (α-carbons), while the other two (C3 and C4) are beta-carbons (β-carbons).

-

α-Carbons (C2, C5): The oxygen atom's high electronegativity exerts a significant deshielding effect, causing these carbons to resonate downfield. In unsubstituted furan, these appear at approximately 143 ppm.[1][2]

-

β-Carbons (C3, C4): Being further from the oxygen, these carbons are more shielded and thus resonate upfield, typically around 110-111 ppm.[2][3]

This inherent chemical shift separation is the cornerstone of furan analysis. Any deviation from these values is a direct indicator of substitution on the ring.

| Carbon Position | Typical Chemical Shift (δ, ppm) | Key Influencing Factor |

| C2, C5 (α-carbons) | 140 - 150 | Direct attachment to the electronegative oxygen atom (deshielding).[3] |

| C3, C4 (β-carbons) | 108 - 120 | Greater distance from the oxygen atom (relative shielding).[3] |

| Table 1: Typical 13C NMR chemical shift ranges for the unsubstituted furan core. |

Coupling Constants: Probing Connectivity and Geometry

While standard 13C NMR spectra are proton-decoupled, analysis of coupled spectra or specialized pulse sequences provides access to C-H coupling constants, which are invaluable for unambiguous assignments.

-

One-Bond Couplings (¹J_CH): These couplings are the largest and are directly related to the hybridization of the carbon atom. For the sp² carbons in a furan ring, ¹J_CH values are typically high, in the range of 150–200 Hz.[4] Specifically, ¹J_C2H2 is often larger than ¹J_C3H3 due to the influence of the adjacent oxygen.

-

Long-Range Couplings (²J_CH, ³J_CH): Two- and three-bond couplings provide crucial information about connectivity. For instance, the three-bond coupling (³J_CH) follows a Karplus-type relationship, where its magnitude is dependent on the dihedral angle, making it a powerful tool for stereochemical assignments in complex furan-containing systems.[5] Measuring these small couplings can be challenging but is simplified by techniques like selective 2D heteronuclear J-resolved spectroscopy.[5]

The Impact of Substituents: Decoding Electronic Effects

The true diagnostic power of 13C NMR emerges when analyzing substituted furans. Substituents perturb the electron density of the ring, inducing predictable and quantifiable shifts in the carbon resonances. Understanding these effects is critical for correct structural assignment.

The primary mechanism involves the interplay of two factors: the inductive effect (through-bond polarization) and the resonance (mesomeric) effect (delocalization of π-electrons).

-

Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CHO at the C2 position inductively deshield the directly attached C2 (the ipso-carbon), shifting it downfield. However, through resonance, they withdraw electron density from C3 and C5, causing significant deshielding at these positions as well. The effect on C4 is typically smaller.

-

Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, or alkyl groups at the C2 position donate electron density into the ring via resonance. This leads to a pronounced shielding (upfield shift) of C3 and C5. The ipso-carbon (C2) is often deshielded due to the electronegativity of the directly attached atom (e.g., the oxygen in a methoxy group), but the rest of the ring experiences increased electron density.[6][7]

Caption: Influence of EWGs vs. EDGs on furan 13C chemical shifts.

Advanced Techniques for Unambiguous Structural Elucidation

For complex derivatives or when assignments are not obvious, several advanced NMR experiments are essential. The choice of experiment is dictated by the specific structural question being addressed.

Spectral Editing: Determining Carbon Multiplicity

The first step beyond a standard 13C spectrum is often to determine the number of protons attached to each carbon (i.e., CH₃, CH₂, CH, or quaternary C). The two most common experiments for this are DEPT and APT.

-

Attached Proton Test (APT): This is a single, rapid experiment where carbons with an even number of attached protons (C and CH₂) appear as negative signals, and those with an odd number (CH and CH₃) appear as positive signals. Its key advantage is the detection of quaternary carbons.[8]

-

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is generally more sensitive than APT because it involves polarization transfer from ¹H to ¹³C.[9] It is typically run in two forms:

-

DEPT-90: Only CH (methine) carbons are observed.

-

DEPT-135: CH₃ and CH carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons are absent.[10]

-

Causality of Choice: A researcher would choose APT for a quick overview that includes quaternary carbons. DEPT is chosen for higher sensitivity and its ability to definitively isolate methine carbons with the DEPT-90 experiment, which is invaluable for assigning the furan ring's CH groups.[9]

Caption: Decision workflow for choosing between APT and DEPT experiments.

2D NMR Spectroscopy: Mapping the Molecular Framework

For highly complex furan derivatives, two-dimensional (2D) NMR is indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s). This is the most reliable way to link the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between carbons and protons that are two or three bonds apart (²J_CH, ³J_CH). This is the key experiment for piecing together the carbon skeleton, connecting substituents to the furan ring, and linking different fragments of a molecule.

-

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Directly shows C-C bond connectivity. While extremely powerful, it suffers from very low sensitivity and is reserved for challenging cases where HMBC data is insufficient.[2]

Experimental Protocols: A Self-Validating Approach

Accuracy in NMR begins with meticulous preparation and data acquisition. The following protocols are designed to be self-validating systems for generating high-quality, reproducible data.

Protocol 1: Sample Preparation

-